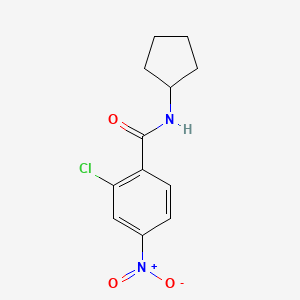

2-chloro-N-cyclopentyl-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXOJSLQXXNFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro N Cyclopentyl 4 Nitrobenzamide

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-chloro-N-cyclopentyl-4-nitrobenzamide, the most logical disconnection point is the amide bond (C-N), as this is a common and reliable bond-forming reaction. youtube.comlkouniv.ac.in

This primary disconnection breaks the molecule into two key synthons: an activated derivative of 2-chloro-4-nitrobenzoic acid and cyclopentylamine (B150401). youtube.com This approach is a cornerstone of synthesizing amides and esters, where the molecule is broken down next to a heteroatom. The process starts with the final product and works backward to identify feasible starting materials. lkouniv.ac.in This strategy simplifies complex structures into manageable building blocks. numberanalytics.com

The synthesis of the 2-chloro-4-nitrobenzoic acid precursor itself involves further disconnections related to the introduction of the chloro and nitro groups onto the benzene (B151609) ring. These are typically achieved through electrophilic aromatic substitution reactions.

Classical and Contemporary Approaches to Benzamide (B126) Formation

The formation of the benzamide linkage is the crucial step in the synthesis of this compound. This can be achieved through several established methods.

Amidation Reactions: Exploration of Reagents and Conditions

Amidation is the process of forming an amide bond. The growing demand for sustainable chemical processes has increased interest in efficient amidation methods, including biocatalytic approaches. rsc.org

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at high temperatures to drive off water. While conceptually simple, this method often requires harsh conditions. More advanced methods utilize catalysts to facilitate the reaction under milder conditions. For instance, enzymatic strategies using lipases have been developed for direct amide synthesis, offering a greener alternative. researchgate.net

A highly effective and widely used method for amide synthesis involves the activation of the carboxylic acid. researchgate.net The most common approach is the conversion of the carboxylic acid, in this case, 2-chloro-4-nitrobenzoic acid, into a more reactive acid chloride. youtube.com

This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-4-nitrobenzoyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile like cyclopentylamine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, to form the desired amide, this compound. mdpi.comnih.gov

Table 1: Reagents for Acid Chloride Formation

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, often with a catalytic amount of DMF |

| Oxalyl Chloride | (COCl)₂ | Aprotic solvent (e.g., DCM, THF), room temperature |

This table presents common reagents used to convert carboxylic acids to acid chlorides, a key step in one of the primary synthetic routes for benzamides.

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acid chloride.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemicalbook.com Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are used to increase efficiency and suppress side reactions. chemicalbook.com The reaction involves the formation of an activated intermediate, which is then readily attacked by the amine.

Table 2: Common Coupling Reagents and Additives for Amidation

| Reagent/Additive | Full Name | Role |

|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent, activates carboxylic acid |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent, forms insoluble urea (B33335) byproduct |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient peptide coupling agent |

| HOBt | 1-Hydroxybenzotriazole | Additive, suppresses racemization and improves yield |

This table outlines several widely used coupling reagents and additives that promote the efficient formation of amide bonds under mild reaction conditions.

Introduction of Nitro and Chloro Functionalities on the Aromatic Ring

The synthesis of the key intermediate, 2-chloro-4-nitrobenzoic acid, requires the specific placement of chloro and nitro groups on the benzene ring. This is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents are critical.

The synthesis could potentially start from 2-chlorobenzoic acid. The carboxyl group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. Nitration of 2-chlorobenzoic acid would likely yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the chlorine and meta to the carboxylic acid.

Alternatively, starting with 4-nitrobenzoic acid, subsequent chlorination would be directed by the existing groups. The nitro and carboxyl groups are both meta-directors. Therefore, chlorination of 4-nitrobenzoic acid would be expected to place the chlorine atom at the position meta to both groups, which is the C2 position, yielding the desired 2-chloro-4-nitrobenzoic acid. This route is often synthetically more direct and regioselective. The reaction typically uses a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| Cyclopentylamine |

| Thionyl chloride |

| Oxalyl chloride |

| Triethylamine |

| Pyridine (B92270) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| 4-Dimethylaminopyridine (DMAP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| 2-chlorobenzoic acid |

| 4-nitrobenzoic acid |

Nitration Strategies (e.g., Electrophilic Aromatic Substitution)

The introduction of the nitro group at the 4-position of a 2-chlorobenzoyl system is a critical step, governed by the directing effects of the substituents on the aromatic ring. The starting material for this step is typically 2-chlorobenzoic acid.

In electrophilic aromatic substitution, the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. When both are present on the benzene ring, their directing effects are considered. For the nitration of 2-chlorobenzoic acid, the incoming nitro group is directed to the positions ortho and para to the chlorine atom and meta to the carboxylic acid group. This results in the primary product being 2-chloro-4-nitrobenzoic acid.

A common method for nitration involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Ultrasonically assisted nitration has been shown to be an effective method for the regioselective nitration of aromatic compounds, including 2-chlorobenzoic acid. semanticscholar.org This technique can enhance reaction rates and yields.

Table 1: Comparison of Nitration Methods for 2-Chlorobenzoic Acid

| Method | Nitrating Agent | Catalyst/Conditions | Major Product | Yield | Reference |

| Conventional | Conc. HNO₃/Conc. H₂SO₄ | - | 2-chloro-4-nitrobenzoic acid | - | quora.com |

| Ultrasonic | Ammonium molybdate/Nitric acid | Sonication | 2-chloro-4-nitrobenzoic acid | 91% | semanticscholar.org |

Halogenation Methods and Regioselectivity

The introduction of the chlorine atom at the 2-position is typically achieved by starting with a pre-chlorinated precursor, such as 2-chlorotoluene, which can then be oxidized to 2-chlorobenzoic acid. reddit.com Direct chlorination of benzoic acid is less common for achieving this specific isomer due to the formation of a mixture of products.

Alternatively, if starting from 4-nitrobenzoic acid, direct chlorination would be challenging to control for regioselectivity to obtain the desired 2-chloro-4-nitrobenzoic acid. The nitro group is a strong deactivating and meta-directing group. Therefore, electrophilic chlorination of 4-nitrobenzoic acid would primarily yield 3-chloro-4-nitrobenzoic acid.

For highly regioselective halogenation, specialized reagents have been developed. For instance, N-acetoxy-N-chloro-4-nitrobenzamide has been reported as a chlorinating agent that exhibits high regioselectivity, often reacting at the most electron-rich carbon. tcichemicals.com While not directly applied to this synthesis, such reagents highlight the ongoing development of methods for precise halogenation.

Cyclopentylamine Integration: Amination Procedures

The final step in the synthesis of this compound is the formation of the amide bond between 2-chloro-4-nitrobenzoic acid and cyclopentylamine. This can be achieved through several standard amidation protocols.

One common method involves the conversion of the carboxylic acid to a more reactive acyl chloride. 2-chloro-4-nitrobenzoic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 2-chloro-4-nitrobenzoyl chloride. nih.govnist.gov The resulting acyl chloride is then reacted with cyclopentylamine, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. mdpi.com

Alternatively, direct amide coupling can be performed using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 4-dimethylaminopyridine (DMAP) can facilitate the direct reaction between the carboxylic acid and the amine. chemicalbook.com

A study on the synthesis of related 2-chloro-4-nitrobenzoylamino acid derivatives utilized the carbodiimide (B86325) method for amide bond formation. nih.gov Another approach involves a copper-catalyzed amination of chlorobenzoic acids, which could potentially be adapted for this synthesis. nih.gov

Table 2: Common Amidation Methods for Substituted Benzoic Acids

| Method | Reagents | Solvent | Key Features | Reference |

| Acyl Chloride | Thionyl chloride, Cyclopentylamine, Triethylamine | Dichloromethane (B109758) | Two-step process, generally high yielding. | mdpi.com |

| Carbodiimide Coupling | EDCI, DMAP, Cyclopentylamine | Dichloromethane | One-pot procedure, mild conditions. | chemicalbook.com |

Advanced Synthetic Techniques

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign processes. These principles are applicable to the synthesis of this compound.

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts can significantly improve the efficiency and selectivity of the synthetic steps. In the amidation reaction, catalytic methods are being explored to avoid the use of stoichiometric activating agents. For instance, enantioselective C-H amidation reactions catalyzed by transition metals like rhodium, iridium, and cobalt are emerging as powerful tools for forming C-N bonds, although their direct application to this specific synthesis would require further research. mdpi.com

Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been reported as a selective and mild method. rsc.org This approach could potentially be adapted for the reductive amidation of a nitro-functionalized benzoyl chloride.

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry principles focus on reducing waste and using less hazardous substances. In the context of synthesizing this compound, this could involve several strategies.

The use of greener solvents is a key aspect. For example, replacing chlorinated solvents like dichloromethane with more environmentally friendly alternatives. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. derpharmachemica.com A facile and green synthesis of N-substituted-2-chlorobenzimidazoles has been developed using physical grinding and microwave irradiation, highlighting the potential of these methods in related syntheses. derpharmachemica.com

Furthermore, developing catalytic processes, as mentioned above, aligns with green chemistry principles by reducing the amount of waste generated from stoichiometric reagents.

Flow Chemistry Applications in Benzamide Production

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.govresearchgate.net

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of this compound primarily involves two key mechanistic considerations: the formation of the amide bond and the influence of substituents on the aromatic ring.

The creation of the amide linkage between the carboxyl group of a 2-chloro-4-nitrobenzoic acid derivative and the amino group of cyclopentylamine can be achieved through several synthetic routes. The most common approaches involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two prevalent mechanisms are detailed below.

Mechanism 1: Acyl Chloride Intermediate (Schotten-Baumann Reaction)

A widely used method for forming amides is the Schotten-Baumann reaction, which proceeds via an acyl chloride intermediate. byjus.comvedantu.comtestbook.comchemistnotes.comorganic-chemistry.org This approach enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 1: Activation of the Carboxylic Acid. The synthesis typically begins with the conversion of 2-chloro-4-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-chloro-4-nitrobenzoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Nucleophilic Attack by the Amine. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride. This addition forms a tetrahedral intermediate. chemistnotes.com

Step 3: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. byjus.com

Step 4: Deprotonation. A base, such as aqueous sodium hydroxide (B78521) or pyridine, is typically present in the reaction mixture. byjus.comtestbook.com The base deprotonates the positively charged nitrogen atom, yielding the final amide product, this compound, and a salt (e.g., sodium chloride). The base also serves to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the unreacted amine. byjus.comorganic-chemistry.org

| Reactants and Reagents in Schotten-Baumann Synthesis | Role |

| 2-chloro-4-nitrobenzoic acid | Starting material |

| Thionyl chloride (or similar) | Activating agent for the carboxylic acid |

| Cyclopentylamine | Nucleophile |

| Base (e.g., NaOH, Pyridine) | Catalyst and acid scavenger |

Mechanism 2: In Situ Activation with Coupling Reagents

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate the often-reactive acyl chloride. acs.orgnih.govresearchgate.net Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts are frequently utilized. acs.orgnih.gov

Step 1: Formation of an Activated Intermediate. The carboxylic acid (2-chloro-4-nitrobenzoic acid) reacts with the coupling reagent to form a highly reactive acylating intermediate, such as an O-acylisourea in the case of carbodiimides, or an acyloxy-phosphonium salt. acs.orgnih.gov

Step 2: Nucleophilic Attack. Cyclopentylamine then attacks the activated carbonyl group of the intermediate.

Step 3: Rearrangement and Product Formation. A subsequent rearrangement and elimination of a byproduct (e.g., a urea derivative for carbodiimides or triphenylphosphine (B44618) oxide for phosphonium-based reagents) leads to the formation of the desired amide, this compound. acs.org

The presence of electron-withdrawing groups, such as the chloro and nitro groups on the aromatic ring of the carboxylic acid, can lead to higher yields in these condensation reactions due to the increased reactivity of the intermediate. nih.gov

While the primary reaction for the synthesis of this compound is the formation of the amide bond at the carboxyl group, it is important to consider the reactivity of the aromatic ring itself, particularly in the context of nucleophilic aromatic substitution (SNAr).

The benzene ring of 2-chloro-4-nitrobenzoic acid and its derivatives is substituted with two electron-withdrawing groups: a chlorine atom (ortho to the carboxyl group) and a nitro group (para to the carboxyl group). These substituents have a significant impact on the electron density of the aromatic ring.

The SNAr mechanism is a plausible pathway for substitution on the aromatic ring, although it is not the primary route for amide formation under standard conditions. libretexts.orgyoutube.comlibretexts.org This mechanism generally involves two steps:

Step 1: Nucleophilic Addition. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost. libretexts.org

Step 2: Elimination of the Leaving Group. The aromaticity is restored by the departure of the leaving group, resulting in the substituted product. libretexts.org

For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of a 2-chloro-4-nitrobenzoyl derivative, the nitro group is para to the chloro substituent, which strongly activates this position for nucleophilic attack. The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. libretexts.orgyoutube.com

However, in the synthesis of this compound, the primary nucleophile (cyclopentylamine) preferentially attacks the more electrophilic carbonyl carbon of the activated carboxyl group rather than the carbon atom of the C-Cl bond on the aromatic ring. This is because the carbonyl carbon is inherently more reactive towards nucleophiles than an sp²-hybridized carbon on the benzene ring, even an activated one. The reaction conditions for amide formation are also typically milder than those required to drive SNAr reactions with amines as nucleophiles.

| Key Mechanistic Features | Amide Bond Formation | Nucleophilic Aromatic Substitution (SNAr) |

| Site of Attack | Carbonyl carbon | Aromatic carbon bearing the chlorine |

| Primary Mechanism | Nucleophilic acyl substitution | Addition-Elimination libretexts.org |

| Key Intermediate | Tetrahedral intermediate | Meisenheimer complex libretexts.orglibretexts.org |

| Driving Force | Activation of the carboxyl group | Activation of the aromatic ring by electron-withdrawing groups libretexts.org |

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data for the compound This compound . Detailed research findings necessary to populate the requested structural elucidation and conformational analysis, including ¹H NMR, ¹³C NMR, and IR spectral data, could not be located.

The structural elucidation of a chemical compound relies on the precise interpretation of its spectroscopic data. This includes:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of protons within the molecule.

¹³C NMR Spectroscopy: To identify the carbon framework.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the amide carbonyl group.

Without access to the raw or processed spectral data for this compound, a scientifically accurate and detailed analysis as per the requested outline cannot be provided. The generation of data tables and a thorough discussion of its spectroscopic characterization would be speculative and would not reflect established scientific findings.

Information on related but structurally distinct compounds was found, but in adherence to the strict focus on "this compound," this data cannot be used to infer the specific spectral characteristics of the target molecule.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified detailed outline and data tables cannot be generated at this time due to the absence of the necessary primary scientific data in the public domain.

Structural Elucidation and Conformational Analysis of 2 Chloro N Cyclopentyl 4 Nitrobenzamide

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Characterization of Nitro Group Vibrations

The nitro group (NO₂) is a critical functional group in 2-chloro-N-cyclopentyl-4-nitrobenzamide, and its vibrational characteristics are readily identifiable using infrared (IR) spectroscopy. The vibrations of the nitro group are primarily characterized by two distinct stretching modes: an asymmetric stretch and a symmetric stretch. These vibrations occur at relatively consistent frequencies, making them valuable for structural confirmation.

For aromatic nitro compounds, the asymmetric stretching vibration (N–O asym) typically appears in the range of 1550-1475 cm⁻¹. libretexts.org This band is usually strong and is one of the most characteristic absorptions in the IR spectrum of nitro-containing molecules. The symmetric stretching vibration (N–O sym) is observed at a lower frequency, generally between 1360-1290 cm⁻¹. libretexts.org The exact positions of these bands can be influenced by the electronic environment of the nitro group, including the presence of other substituents on the aromatic ring.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Asymmetric N-O Stretch | 1550 - 1475 |

| Symmetric N-O Stretch | 1360 - 1290 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight and reveals characteristic fragmentation patterns that serve as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The calculated monoisotopic mass of the compound (C₁₂H₁₃ClN₂O₃) is 268.0615 Da. HRMS can measure this mass with high accuracy (typically within a few parts per million), which helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the compound's structure. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and subjected to collision-induced dissociation, breaking it into smaller "daughter" ions. The analysis of these fragments provides detailed information about the connectivity of atoms within the molecule.

For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a substituted benzamide (B126) core. Common fragmentation modes for carbonyl compounds include α-cleavage and McLafferty rearrangements. miamioh.edu The loss of specific neutral molecules or radicals from the parent ion provides evidence for different structural motifs. nih.gov

Key predicted fragmentation patterns include:

Cleavage of the amide bond: Breakage of the bond between the carbonyl carbon and the nitrogen atom is a common fragmentation pathway for amides.

Loss of the cyclopentyl group: Fragmentation can occur at the N-cyclopentyl bond.

Loss of the nitro group: The NO₂ group can be lost as a neutral fragment.

Loss of substituents from the aromatic ring: Fragments corresponding to the loss of the chlorine atom or other parts of the ring may be observed.

| Fragment Ion (m/z) | Predicted Neutral Loss / Structure |

|---|---|

| 268/270 | Molecular Ion [M]⁺ (showing isotopic pattern for Cl) |

| 185/187 | [M - C₅H₉N]⁺ (Loss of cyclopentylamine) |

| 184/186 | [M - C₅H₁₀]⁺ (Loss of cyclopentane) |

| 155/157 | [M - C₅H₉N - NO]⁺ or [M - C₅H₁₀ - NO₂]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The parts of a molecule responsible for this absorption are known as chromophores. researchgate.net

In this compound, the primary chromophore is the nitro-substituted benzamide system. This system contains several groups that influence its electronic absorption spectrum:

The Benzene (B151609) Ring: An aromatic ring is a fundamental chromophore.

The Nitro Group (NO₂): This is a strong electron-withdrawing group and a powerful chromophore.

The Carbonyl Group (C=O): The amide carbonyl group also acts as a chromophore.

The conjugation of the nitro group and the carbonyl group with the π-electron system of the benzene ring shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). vscht.cz The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the conjugated aromatic system. Weaker n→π* transitions, often associated with the lone pair electrons on the oxygen atoms of the nitro and carbonyl groups, may also be observed. ijcrt.org

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Conjugated Nitroaromatic System | π → π | Near-UV (longer wavelength) |

| Carbonyl Group (C=O) | n → π | UV (shorter wavelength, weaker intensity) |

| Nitro Group (NO₂) | n → π* | UV (shorter wavelength, weaker intensity) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. rsc.org This technique can provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. For this compound, a single-crystal X-ray diffraction analysis would elucidate the spatial relationship between the substituted benzene ring and the N-cyclopentyl group.

Analysis of similar structures reveals that the dihedral angle between the two aromatic rings and the conformation of the amide linkage are key structural features. researchgate.netresearchgate.net In the solid state, intermolecular forces such as hydrogen bonds play a crucial role in the crystal packing. The amide group (N-H) in this compound can act as a hydrogen bond donor, potentially forming hydrogen bonds with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. researchgate.net

Crystal Growth Methodologies for this compound

Growing high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several standard methods are employed for the crystallization of organic compounds, with the goal of achieving a supersaturated solution from which crystals can slowly form. mit.edu The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal. rochester.edu

Common techniques applicable to this compound include:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days, increasing the concentration until crystallization occurs. mit.eduufl.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. mit.eduufl.edu As the temperature decreases, the solubility of the compound drops, leading to crystallization. uni-marburg.de

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the solution induces crystallization. rsc.org

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent. mit.edu Crystals form at the interface where the two liquids slowly mix.

| Method | Principle | Key Variable(s) |

|---|---|---|

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. ufl.edu | Rate of evaporation, temperature. |

| Slow Cooling | Decreased solubility upon cooling a saturated solution. mit.edu | Cooling rate, temperature gradient. |

| Vapor Diffusion | Introduction of an anti-solvent via the vapor phase to reduce solubility. ufl.edu | Solvent/anti-solvent choice, diffusion rate. |

| Liquid-Liquid Diffusion | Direct mixing of a solvent and an anti-solvent to induce precipitation. mit.edu | Solvent/anti-solvent choice, layering technique. |

Diffraction Data Collection and Refinement Principles

A definitive analysis of the crystal structure of this compound would necessitate single-crystal X-ray diffraction analysis. This technique would involve crystallizing the compound and exposing a single crystal to an X-ray beam. The resulting diffraction pattern would provide information on the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice.

The collected diffraction data would then be processed and refined. This process would typically involve correcting for experimental factors and using computational methods to solve the phase problem and generate an electron density map. The final refined crystal structure would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles. However, as no such study has been published for this compound, specific diffraction data and refinement parameters are not available.

Analysis of Molecular Conformation in the Crystal Lattice

Without experimental crystal structure data, the precise molecular conformation of this compound in the solid state remains undetermined. A hypothetical analysis based on related structures suggests that the benzamide core would be relatively planar. The planarity of the amide group is a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group.

The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter in benzamides. This angle is influenced by the steric and electronic effects of the substituents on the aromatic ring. In the case of this compound, the presence of the chloro group at the ortho position would likely induce a significant twist between these two planes to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of amides.

Furthermore, the nitro group is a strong hydrogen bond acceptor and could participate in C-H···O interactions with the cyclopentyl or aromatic rings of neighboring molecules. The aromatic rings could also engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific nature and geometry of these interactions, however, can only be definitively determined through experimental crystallographic analysis.

Conformational Dynamics and Isomerism

Conformational Preferences of the N-Cyclopentyl Moiety

The cyclopentyl group is not planar and exists in a dynamic equilibrium between two main conformations: the envelope and the half-chair (or twist) forms. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. In the context of the N-cyclopentyl-amide linkage, the specific preferred conformation of the cyclopentyl ring would be influenced by steric interactions with the rest of the molecule, particularly the bulky benzamide group. The orientation of the cyclopentyl ring relative to the amide bond would also be a key conformational feature.

Rotational Barriers Around Amide and Aromatic Bonds

Rotation around the amide C-N bond is restricted due to its partial double bond character. This restriction gives rise to the possibility of cis and trans isomers. For secondary amides like this compound, the trans conformation, where the cyclopentyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally strongly favored due to lower steric hindrance.

Rotation around the C(aryl)-C(amide) single bond also has a significant energy barrier. As mentioned previously, the steric repulsion between the ortho-chloro substituent and the carbonyl oxygen, as well as the N-cyclopentyl group, would influence the rotational preference and the resulting dihedral angle.

Potential for Tautomerism or Geometric Isomerism

Tautomerism is a form of isomerism involving the migration of a proton. For this compound, the most common form of tautomerism, keto-enol tautomerism, is not possible as there are no α-hydrogens adjacent to the carbonyl group on the aromatic ring. Amide-imidic acid tautomerism is theoretically possible but generally energetically unfavorable for simple amides.

Geometric isomerism in this molecule is primarily related to the restricted rotation around the amide bond, leading to the potential for cis and trans isomers. As stated in section 3.3.2, the trans isomer is expected to be the predominant form.

Theoretical and Computational Chemistry Studies of 2 Chloro N Cyclopentyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods would be instrumental in understanding the fundamental characteristics of 2-chloro-N-cyclopentyl-4-nitrobenzamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties could be calculated, such as the distribution of electron density, electrostatic potential maps, and dipole moment. These properties would offer insights into the molecule's polarity and how it might interact with other molecules.

Furthermore, DFT calculations can predict reactivity descriptors. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding its chemical behavior.

Ab Initio Methods for High-Level Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. For this compound, high-level ab initio calculations could be employed to obtain precise values for properties such as its molecular energy, ionization potential, and electron affinity. These calculations would serve as a benchmark for results obtained from less computationally intensive methods.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. An FMO analysis of this compound would reveal the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This technique would allow for the exploration of the conformational landscape and the influence of the environment on this compound.

Conformational Ensemble Sampling and Stability

The cyclopentyl group and the amide linkage in this compound allow for a degree of flexibility. MD simulations could be used to sample the various possible conformations of the molecule. By analyzing the simulation trajectory, the most stable, low-energy conformations could be identified. This information is critical for understanding how the molecule's shape influences its interactions with biological targets or other chemical species.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules (such as water or organic solvents). These simulations would reveal how the solvent affects the molecule's conformation, stability, and dynamic properties. Understanding solvent effects is particularly important for predicting the molecule's behavior in biological systems or in solution-phase chemical reactions.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

In the absence of an experimentally determined structure of a target protein, homology models are often constructed. For a compound like this compound, potential protein targets would be identified based on the activity of analogous compounds. For instance, studies on other chlorinated benzamide (B126) derivatives have explored their roles as enzyme inhibitors. nih.govresearchgate.net

The process of predicting binding pockets and interaction modes would involve:

Target Identification and Homology Modeling: Identifying a potential protein target and, if its 3D structure is unknown, building a theoretical model based on the known structures of homologous proteins.

Binding Site Prediction: Using computational algorithms to identify potential binding sites (pockets) on the surface of the theoretical protein model.

Docking Simulation: Placing the 3D structure of this compound into the predicted binding pockets of the target protein model. The docking software then explores various possible conformations and orientations of the ligand within the binding site.

Interaction Analysis: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For example, the nitro group (NO2) and the carbonyl group (C=O) of the benzamide are potential hydrogen bond acceptors, while the chloro-substituted phenyl ring and the cyclopentyl group can engage in hydrophobic and van der Waals interactions. researchgate.net

A hypothetical analysis might reveal interactions similar to those observed in related molecules, where specific amino acids in the binding pocket form crucial bonds with the ligand. researchgate.net

Docking programs use scoring functions to estimate the binding affinity for each predicted pose. These functions calculate a score that represents the strength of the ligand-protein interaction.

Scoring Functions: These can be force-field-based, empirical, or knowledge-based. They account for various energetic contributions like van der Waals forces, electrostatic interactions, and solvation effects. The goal is to rank different poses and different ligands, with lower scores typically indicating better binding affinity.

Docking Algorithm Evaluation: The reliability of a docking protocol is often validated by its ability to reproduce the known binding mode of a reference ligand within the target's active site (re-docking). If the algorithm can accurately predict the conformation of a known inhibitor, it lends confidence to the predictions made for novel compounds like this compound.

| Parameter | Description | Relevance in Docking Studies |

| Binding Energy | Estimated free energy of binding (e.g., in kcal/mol). | Predicts the affinity of the ligand for the target protein. |

| Hydrogen Bonds | Specific electrostatic interactions between H-bond donors and acceptors. | Crucial for stabilizing the ligand-protein complex. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | Contribute significantly to the overall binding affinity. |

| RMSD (Root Mean Square Deviation) | Measure of the average distance between the atoms of superimposed molecules. | Used to validate docking protocols by comparing the predicted pose to a known crystal structure pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the chemical and physical properties of the molecules.

Descriptor Calculation: For a series of benzamide analogs, a wide range of descriptors would be calculated. These fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is a critical step to avoid overfitting the model. Techniques like genetic algorithms, principal component analysis (PCA), or stepwise multiple linear regression are often employed for this purpose. The selection process aims to find descriptors that have a high correlation with the biological activity and a low correlation with each other.

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power and robustness.

Internal Validation: This is performed on the training set of molecules used to build the model. Common methods include:

Leave-one-out (LOO) cross-validation (q²): One compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal predictive ability.

R² (Coefficient of Determination): This measures the goodness of fit of the model to the training data. An R² value close to 1 indicates a strong correlation.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development.

Predictive R² (R²pred): This is calculated for the external test set and is a true measure of the model's predictive capability. A high R²pred value is desirable.

| Validation Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| q² | Cross-validated correlation coefficient. | > 0.5 |

| R²pred | Predictive R² for the external test set. | > 0.5 |

| Standard Error of Estimate (SEE) | A measure of the model's accuracy. | As low as possible |

The development of a statistically robust QSAR model for a series of compounds including this compound would allow for the prediction of the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

Chemical Reactivity and Derivatization Strategies for 2 Chloro N Cyclopentyl 4 Nitrobenzamide

Reactions at the Amide Functionality

The amide bond is a robust functional group, characterized by significant resonance stabilization, which renders it relatively unreactive. However, under specific conditions, it can undergo transformations such as hydrolysis, transamidation, and N-substitution.

Hydrolysis: The cleavage of the amide bond in 2-chloro-N-cyclopentyl-4-nitrobenzamide to yield 2-chloro-4-nitrobenzoic acid and cyclopentylamine (B150401) typically requires forcing conditions. Amides are generally stable, and their hydrolysis necessitates either strong acidic or basic media, often at elevated temperatures. umich.eduresearchgate.net While primary amides are more readily hydrolyzed, secondary amides, such as the one present in the target molecule, are more resistant to cleavage. umich.eduresearchgate.net

Transamidation: This process involves the exchange of the cyclopentylamine moiety with a different amine. Due to the stability of the amide bond, this transformation is thermodynamically challenging and usually requires catalysis or activation. nih.gov Various methods have been developed for transamidation, including those employing metal catalysts or strong bases under anhydrous conditions. nih.govarkat-usa.org These strategies facilitate the nucleophilic attack of an incoming amine on the amide carbonyl, leading to the displacement of the original amine.

Table 1: Potential Conditions for Transamidation of this compound

| Catalyst/Reagent | Amine Source | Conditions | Potential Product |

|---|---|---|---|

| Iron(III) Salts | Primary or Secondary Amine | High Temperature | N-substituted-2-chloro-4-nitrobenzamide |

| Copper(II) Acetate (B1210297) | Primary Aromatic Amine | tert-Amyl alcohol, Heat | N-aryl-2-chloro-4-nitrobenzamide |

| Strong Base (e.g., NaH) | Primary or Secondary Amine | Anhydrous Solvent, Heat | N-substituted-2-chloro-4-nitrobenzamide |

Direct substitution on the nitrogen atom of the secondary amide in this compound is a challenging transformation. The N-H proton of a secondary amide is not highly acidic, making deprotonation difficult. mdpi.com To achieve N-alkylation or N-acylation, the amide must typically first be converted to its conjugate base (an amidate) using a strong base, such as sodium hydride (NaH). mdpi.com The resulting nucleophilic amidate can then react with an electrophile like an alkyl halide or an acyl chloride to yield an N,N-disubstituted tertiary amide. Phase-transfer catalysis under microwave irradiation has also been reported as an effective method for the N-alkylation of secondary amides. mdpi.com

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional handle, primarily serving as a precursor to the corresponding amino group through reduction.

The nitro group of this compound can be readily reduced to a primary amino group, yielding 4-amino-2-chloro-N-cyclopentylbenzamide. This transformation is one of the most common and reliable reactions in aromatic chemistry. A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other sensitive functional groups in the molecule. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. eeer.orgnih.gov The reduction of 2-chloro-4-nitrophenol, a structurally similar compound, to 2-chloro-4-aminophenol demonstrates the feasibility of this conversion. eeer.org

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, RT | 4-amino-2-chloro-N-cyclopentylbenzamide |

| SnCl₂·2H₂O | Ethanol, Reflux | 4-amino-2-chloro-N-cyclopentylbenzamide |

| Fe, HCl or NH₄Cl | Aqueous Ethanol, Heat | 4-amino-2-chloro-N-cyclopentylbenzamide |

| Zn, Acetic Acid | Methanol, RT | 4-amino-2-chloro-N-cyclopentylbenzamide nih.gov |

| Sodium Hydrosulfite | Aqueous solution | 4-amino-2-chloro-N-cyclopentylbenzamide |

The resulting 4-amino-2-chloro-N-cyclopentylbenzamide is a versatile intermediate. The primary aromatic amine is a nucleophile and can undergo a wide range of derivatization reactions to introduce new functionalities.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides).

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although control of the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones offers a more controlled method for synthesizing N-alkyl and N,N-dialkyl derivatives. nih.govionike.com

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, -F, -Br, and -I.

Reactions at the Aromatic Ring

The aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the para-position relative to the chlorine atom significantly lowers the electron density of the ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. libretexts.orgnih.gov This electronic arrangement makes the chlorine atom at the ortho-position a viable leaving group.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. libretexts.org Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product. A wide range of nucleophiles can be employed in this reaction.

Table 3: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 2-methoxy-N-cyclopentyl-4-nitrobenzamide |

| Amine | Piperidine | N-cyclopentyl-4-nitro-2-(piperidin-1-yl)benzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-cyclopentyl-4-nitro-2-(phenylthio)benzamide |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | N-cyclopentyl-2-hydroxy-4-nitrobenzamide |

| Azide | Sodium Azide (NaN₃) | 2-azido-N-cyclopentyl-4-nitrobenzamide |

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The most significant and synthetically useful reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The benzene (B151609) ring is highly activated towards nucleophilic attack due to the presence of the strong electron-withdrawing nitro group positioned para to the chloro substituent. This specific orientation allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization onto the nitro group. libretexts.orglibretexts.org Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles under relatively mild conditions.

This high reactivity makes the 2-chloro-4-nitrobenzamide scaffold a versatile platform for the synthesis of a diverse range of derivatives. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion, restoring the aromaticity of the ring.

Reaction with Amine Nucleophiles:

A common and well-documented derivatization strategy involves the reaction with primary and secondary amines. This reaction proceeds readily, often in a polar aprotic solvent such as dimethylformamide (DMF), to yield the corresponding 2-amino-N-cyclopentyl-4-nitrobenzamide derivatives. Research on analogous 2-chloro-4-nitrobenzamide systems has demonstrated the successful incorporation of a wide array of alkyl and aryl amines. nih.gov

A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a structurally related class of compounds, provides valuable insight into the scope of this transformation. In this work, the precursor 2-chloro-4-nitrobenzoyl chloride was reacted with various amines to form the corresponding amides. While the primary reaction shown is the formation of the amide bond, the underlying 2-chloro-4-nitrobenzoyl core is analogous to the target molecule in terms of the activated chloro group. The subsequent reactions in the synthesis to displace other groups demonstrate the utility of this scaffold in building complex molecules.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Amines on an Analogous 2-chloro-4-nitrobenzamide Scaffold

| Entry | Nucleophile (Amine) | Product |

| 1 | 4-Methylaniline | 2-((4-Methylphenyl)amino)-N-cyclopentyl-4-nitrobenzamide |

| 2 | 2-Methylaniline | 2-((2-Methylphenyl)amino)-N-cyclopentyl-4-nitrobenzamide |

| 3 | 3-Chloroaniline | 2-((3-Chlorophenyl)amino)-N-cyclopentyl-4-nitrobenzamide |

| 4 | Cyclohexylamine | N-Cyclopentyl-2-(cyclohexylamino)-4-nitrobenzamide |

| 5 | Piperidine | N-Cyclopentyl-4-nitro-2-(piperidin-1-yl)benzamide |

Reaction with Other Nucleophiles:

Beyond amines, the chloro group can also be displaced by other nucleophiles such as alkoxides and thiolates. For instance, reaction with sodium methoxide in methanol would be expected to yield 2-methoxy-N-cyclopentyl-4-nitrobenzamide. Similarly, reaction with a thiol, such as thiophenol in the presence of a base, would lead to the formation of the corresponding thioether, 2-(phenylthio)-N-cyclopentyl-4-nitrobenzamide. The general principles of SNAr on activated haloaromatics support these transformations.

Electrophilic Aromatic Substitution (if applicable)

Further electrophilic aromatic substitution (EAS) on the this compound ring is generally considered difficult. The presence of the strongly deactivating nitro group significantly reduces the electron density of the aromatic ring, making it much less susceptible to attack by electrophiles. organicmystery.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The chloro and N-cyclopentylcarboxamido groups are also deactivating, albeit less so than the nitro group.

If an electrophilic substitution reaction were to be forced under harsh conditions, the regioselectivity would be dictated by the directing effects of the existing substituents. The nitro group is a strong meta-director, while the chloro and amide groups are ortho, para-directors. In this case, the powerful meta-directing effect of the nitro group would likely dominate. Therefore, any potential electrophilic attack would be directed to the position meta to the nitro group, which is the C-5 position (ortho to the chloro and amide groups).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the highly deactivated nature of the ring in this compound makes these reactions synthetically challenging and often impractical.

Cyclopentyl Moiety Transformations (if academically relevant beyond basic properties)

The cyclopentyl group attached to the amide nitrogen is generally a robust and chemically inert moiety under a wide range of reaction conditions. Transformations specifically targeting the cyclopentyl ring without affecting the more reactive aromatic system are not commonly reported in the academic literature for this class of compounds. Any reactions aimed at the functionalization of the cyclopentyl group, such as free-radical halogenation, would likely require conditions that could also lead to undesired side reactions on the aromatic ring or with the amide functionality. Therefore, derivatization strategies for this compound rarely focus on the modification of the cyclopentyl moiety.

General Functional Group Interconversions of the Scaffold

The primary functional groups of this compound, namely the nitro group and the amide, can undergo several well-established interconversions.

Reduction of the Nitro Group:

The aromatic nitro group is readily reduced to a primary amine under various conditions. This transformation is a cornerstone of synthetic organic chemistry, providing a route to aniline derivatives which are valuable intermediates for the synthesis of dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

For the reduction of the nitro group in this compound to yield 2-chloro-4-amino-N-cyclopentylbenzamide, several methods could be utilized. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can sometimes lead to hydrodehalogenation (replacement of the chlorine with hydrogen). Alternative methods that are often chemoselective for the reduction of nitro groups in the presence of aryl halides include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.comscispace.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments |

| H₂, Pd/C | Catalytic, often at atmospheric or slightly elevated pressure | Highly efficient, but may cause dehalogenation. |

| Fe, CH₃COOH | Stoichiometric metal in acidic medium | Mild and often chemoselective for the nitro group. |

| SnCl₂, HCl | Stoichiometric metal salt in acidic medium | A classic method for selective nitro group reduction. |

| Na₂S₂O₄ | Sodium dithionite in a biphasic system | A mild reducing agent, often used for sensitive substrates. |

| Zn, NH₄Cl | Stoichiometric metal with a neutral salt | A milder alternative to strongly acidic conditions. |

Transformations of the Amide Group:

The amide bond is known for its stability, but it can be cleaved under forcing acidic or basic conditions through hydrolysis to yield 2-chloro-4-nitrobenzoic acid and cyclopentylamine. solubilityofthings.comlibretexts.orglibretexts.org This reaction typically requires prolonged heating with a strong acid or base.

Reduction of the amide group is also a possible transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, which would yield (2-chloro-4-nitrophenyl)(cyclopentylmethyl)amine. libretexts.org This reaction, however, would also likely reduce the nitro group.

Design and Synthesis of Analogues and Derivatives of 2 Chloro N Cyclopentyl 4 Nitrobenzamide

Structure-Activity Relationship (SAR) Studies for Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its chemical reactivity or theoretical binding to a biological target. For the 2-chloro-N-cyclopentyl-4-nitrobenzamide scaffold, SAR analysis focuses on dissecting the role of each component.

The N-cyclopentyl group is a key feature influencing the molecule's lipophilicity and conformational flexibility. Altering the substituent on the amide nitrogen is a common strategy to probe the steric and electronic requirements for molecular interactions. Replacing the cyclopentyl group with various other alkyl or aryl moieties can significantly impact the compound's properties. For instance, the synthesis of N-(alkyl/aryl)-4-nitrobenzamide derivatives has shown that a wide range of amines can be used to create diverse amide products nih.gov.

Systematic modifications could include:

Varying Alkyl Chain Length and Branching: Replacing the cyclopentyl ring with smaller (e.g., cyclopropyl), larger (e.g., cyclohexyl), or acyclic alkyl groups (e.g., ethyl, isopropyl, tert-butyl) can fine-tune lipophilicity and steric bulk.

Introducing Aromatic and Heterocyclic Rings: Substituting the cyclopentyl group with phenyl, substituted phenyl, or heterocyclic rings introduces different electronic and steric properties, potentially allowing for new interactions such as pi-stacking. The synthesis of derivatives using various anilines and heterocyclic amines has been documented for related benzamides nih.gov.

Incorporating Functional Groups: Adding polar functional groups (e.g., hydroxyl, ether, amine) to the N-substituent can alter solubility and introduce new hydrogen bonding capabilities.

Table 1: Potential Modifications at the Amide Nitrogen and Their Rationale

| Substituent Type | Example(s) | Potential Impact |

|---|---|---|

| Small Alicyclic | Cyclopropyl, Cyclobutyl | Alters ring strain and conformational rigidity. iris-biotech.denih.gov |

| Acyclic Alkyl | Ethyl, Isopropyl, n-Butyl | Modifies lipophilicity and steric profile. |

| Aromatic | Phenyl, 4-Chlorophenyl | Introduces potential for pi-stacking interactions. nih.gov |

| Functionalized Alkyl | 2-Hydroxyethyl, 2-Methoxyethyl | Increases polarity and potential for hydrogen bonding. |

The aromatic ring of this compound is decorated with two electron-withdrawing groups: a chloro group at position 2 and a nitro group at position 4. The nature and position of substituents on the benzene (B151609) ring are critical determinants of the molecule's electronic properties and reactivity libretexts.orgyoutube.com.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs (e.g., -NO₂, -Cl, -CN) decrease electron density, deactivating the ring toward electrophilic substitution libretexts.orgyoutube.com. In the parent compound, the chloro and nitro groups significantly deactivate the ring. Replacing them with EDGs would fundamentally alter the ring's electronic character. Studies on other benzamides show that the presence of both electron-donating (like CH₃) and electron-withdrawing (like NO₂) groups on the phenyl ring can be favorable for certain activities nih.gov.

Table 2: Influence of Aromatic Ring Substituent Modifications

| Position | Original Group | Potential Replacement | Rationale |

|---|---|---|---|

| 2 (ortho) | -Cl (EWG) | -F, -Br (EWGs); -CH₃ (EDG) | Fine-tune steric and electronic effects near the amide bond. |

| 4 (para) | -NO₂ (strong EWG) | -CN, -SO₂CH₃ (EWGs); -OCH₃ (EDG) | Modulate the electron-withdrawing strength and polarity. nih.gov |

| 3, 5, 6 | -H | -Cl, -F, -CH₃ | Explore new substitution patterns and their effect on overall conformation and electronics. |

The cyclopentane ring is a common scaffold in medicinal chemistry, offering a balance of flexibility and rigidity researchgate.net. Modifications to this ring can influence how the molecule fits into a theoretical binding pocket.

Potential modifications include:

Ring Size Variation: Changing the ring size to cyclopropane, cyclobutane, or cyclohexane would alter the conformational properties. Cyclopropyl rings, for instance, are often used to introduce conformational constraints and can enhance metabolic stability iris-biotech.denih.gov.

Introduction of Heteroatoms: Replacing a carbon atom of the cyclopentyl ring with a heteroatom (e.g., oxygen to form a tetrahydrofuran ring, or nitrogen to form a pyrrolidine ring) can change polarity, solubility, and introduce new hydrogen bonding capabilities.

Substitution on the Ring: Adding substituents (e.g., methyl, hydroxyl) to the cyclopentyl ring itself can create stereocenters and explore specific steric interactions.

Rational Design Approaches Based on Computational Insights

Modern drug design often employs computational tools to predict the properties of novel molecules before their synthesis. For analogues of this compound, computational methods can provide valuable insights. Molecular docking and molecular dynamic simulations, for example, can be used to model the interactions of designed analogues with a putative protein target nih.gov. These techniques can help prioritize which derivatives to synthesize by predicting their binding affinity and orientation, saving significant time and resources.

Combinatorial Chemistry and Library Synthesis of Benzamide (B126) Derivatives

Combinatorial chemistry is a powerful technique for rapidly generating a large number of different but structurally related molecules, known as a library wikipedia.org. This approach is highly applicable to the synthesis of benzamide derivatives. By using a solid-phase synthesis approach, a starting material can be anchored to a polymer bead, and then various building blocks can be added in a systematic way wikipedia.org.

For the this compound scaffold, a combinatorial library could be constructed by:

Anchoring a protected 2-chloro-4-nitrobenzoic acid to a solid support.

Reacting this with a diverse set of amines (in place of cyclopentylamine) to create a library of different N-substituted amides.

Alternatively, starting with a diverse set of substituted benzoic acids and reacting them with cyclopentylamine (B150401).

This high-throughput approach allows for the creation of thousands of compounds that can then be screened for desired properties acs.orgnih.govimperial.ac.uk. Mixture-based combinatorial libraries allow for the assessment of millions of compounds by testing exponentially fewer samples nih.gov.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving activity while potentially modifying other properties like toxicity or metabolism. The nitro group, in particular, is often a candidate for bioisosteric replacement due to potential toxicological concerns mdpi.com.

Table 3: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) | Rationale |

|---|---|---|

| 4-Nitro (-NO₂) | Cyano (-CN), Sulfonamide (-SO₂NH₂), Methylsulfone (-SO₂CH₃) | Mimics the strong electron-withdrawing and polar nature of the nitro group. |

| 2-Chloro (-Cl) | Trifluoromethyl (-CF₃), Methyl (-CH₃), Bromine (-Br) | -CF₃ is also a strong EWG; -CH₃ is a classical bioisostere for -Cl with different electronics; -Br has similar electronics but different size. |

| Amide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Thioamide (-CSNH-) | Alters hydrogen bonding capability, metabolic stability, and geometry. |

Advanced Analytical Methodologies for 2 Chloro N Cyclopentyl 4 Nitrobenzamide

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are central to the analysis of 2-chloro-N-cyclopentyl-4-nitrobenzamide, offering powerful tools for separating the compound from impurities and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable for this type of molecule.

Method Development Insights:

Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. For a compound with the structural characteristics of this compound, a C18 column is a common and effective choice for the stationary phase due to its hydrophobic nature, which allows for good retention of the moderately polar analyte.

The mobile phase composition is a critical factor. A mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer is typically used. The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analyte. For instance, a higher proportion of the organic solvent will generally lead to a shorter retention time. An isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for routine purity checks. In contrast, a gradient elution, where the mobile phase composition is changed during the analysis, may be necessary to resolve a complex mixture of impurities with a wide range of polarities.

The detection wavelength is selected based on the UV-Vis absorbance spectrum of this compound. Nitroaromatic compounds typically exhibit strong absorbance in the UV region. A wavelength of approximately 270 nm would likely provide good sensitivity for detection. researchgate.net

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Run Time | 10 minutes |

This method would be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness for the intended purpose of purity assessment and quantification of this compound. jchr.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to its relatively high molecular weight and the presence of a polar amide group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization Strategy:

A common derivatization approach for compounds containing amide functionalities is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. jfda-online.com This derivatization reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.

The derivatized this compound can then be injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted derivative and provides a mass spectrum, which serves as a molecular fingerprint for identification.

Illustrative GC-MS Parameters for a TMS Derivative:

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

The resulting mass spectrum of the TMS derivative of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns that can be used for its unambiguous identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary screening of sample purity. quora.comlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

Procedure for Reaction Monitoring:

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials. libretexts.org The TLC plate, typically coated with silica (B1680970) gel, is then developed in a suitable solvent system (mobile phase). The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used for compounds of this type. The ratio is optimized to achieve a retention factor (Rf) for the product of around 0.3-0.5. rochester.edu

After development, the spots are visualized, usually under UV light, as nitroaromatic compounds are often UV-active. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Representative TLC Data for Synthesis Monitoring:

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |

| 2-chloro-4-nitrobenzoyl chloride (Starting Material) | 0.75 | UV active |

| Cyclopentylamine (B150401) (Starting Material) | 0.10 (may streak) | Stains with ninhydrin |

| This compound (Product) | 0.45 | UV active |

By comparing the intensity of the spots, a qualitative assessment of the reaction's completeness can be made. researchgate.net

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. libretexts.orgcolby.edu For a compound like this compound, which is neutral, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate method.